(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid
Description
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid is a chiral non-proteinogenic amino acid characterized by an (S)-configuration at the α-carbon, a 3-fluoro-2-methylphenyl substituent, and an acetic acid backbone. This compound belongs to a class of fluorinated aromatic amino acids, where the fluorine atom and methyl group on the phenyl ring likely influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
UXOBFHFOIMYJGU-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis-Based Route
This is the most widely reported method for synthesizing (S)-2-amino-2-(3-fluoro-2-methylphenyl)acetic acid and its analogs:
- Starting Material: 3-fluoro-2-methylbenzaldehyde.
Step 1: Aminonitrile Formation
The aldehyde reacts with ammonium chloride and potassium cyanide (or hydrogen cyanide) under controlled conditions to form the corresponding aminonitrile intermediate. This reaction proceeds via nucleophilic addition of cyanide to the aldehyde, followed by amination.Step 2: Hydrolysis
The aminonitrile is hydrolyzed under acidic conditions (e.g., hydrochloric acid) to yield the free amino acid.Step 3: Salt Formation (Optional)
Treatment with hydrochloric acid converts the free amino acid to its hydrochloride salt, improving solubility and stability for handling and storage.
- Temperature: Typically room temperature to mild heating (25–60°C).
- pH: Acidic during hydrolysis (pH ~1–3).
- Reaction time: Several hours to overnight, depending on scale and reagents.
Yields: Reported yields for similar fluorinated phenylglycine derivatives range from 70% to 90% for the overall process.
Enzymatic Resolution and Asymmetric Synthesis
To obtain high enantiomeric purity of the (S)-enantiomer, enzymatic methods are employed:
Enzymatic Resolution:
Use of stereoselective nitrilases or amidases under controlled pH (around 8) and temperature (around 37°C) conditions can selectively hydrolyze one enantiomer from a racemic mixture, enriching the (S)-enantiomer.Lipase-Catalyzed Synthesis:
Lipase PSIM and other enzymes have been used to catalyze the formation of β-fluorophenyl-substituted amino acids with high enantioselectivity.Asymmetric Catalysis:
Chiral catalysts or auxiliaries can be used in Strecker-type reactions or other multicomponent reactions to directly synthesize the (S)-enantiomer.
- High enantiomeric excess (>99%).
- Mild reaction conditions.
- Environmentally friendly compared to chemical resolution.
Alternative Synthetic Routes
Rodionov Synthesis Modification:
Reaction of substituted benzaldehydes with malonic acid and ammonium acetate in ethanol under reflux yields racemic β-amino acids, which can be further resolved enzymatically.Isocyanide-Based Multicomponent Reactions:
These allow for rapid assembly of α-amino acid derivatives, including fluorinated analogs, though less common for this specific compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Enantiomeric Purity | Notes |
|---|---|---|---|---|---|---|
| Strecker Synthesis | 3-fluoro-2-methylbenzaldehyde | NH4Cl, KCN or HCN, HCl (hydrolysis) | RT to 60°C, acidic hydrolysis | 70–90 | Moderate (racemic) | Requires resolution for enantiopurity |
| Enzymatic Resolution | Racemic amino acid | Stereoselective nitrilase/amidase | pH 8, 37°C | 60–85 | >99% | High enantiopurity, mild conditions |
| Lipase-Catalyzed Synthesis | Substituted benzaldehydes | Lipase PSIM, malonic acid, NH4OAc | Reflux in EtOH | 75–90 | >99% | Efficient, green chemistry approach |
| Asymmetric Catalysis (Chiral) | Substituted benzaldehydes | Chiral catalysts, cyanide source | Varied | 60–85 | >95% | Requires catalyst optimization |
Research Findings and Analytical Data
Enantiomeric Purity Assessment:
Chiral HPLC and capillary electrophoresis are standard analytical methods to confirm enantiomeric excess, typically reporting >99% purity for enzymatically resolved products.-
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the fluorinated aromatic ring and α-amino acid moiety.
- Mass Spectrometry: High-resolution MS confirms molecular weight and formula.
- Polarimetry: Optical rotation measurements validate the (S)-configuration.
Stability: The hydrochloride salt form is preferred for storage, typically as a lyophilized powder at -20°C, protecting against hydrolysis and racemization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets with high specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ibotenic Acid and Neuroactive Analogs
Ibotenic acid ((S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid) shares the (S)-α-amino acetic acid core but replaces the fluorinated phenyl group with a hydroxyisoxazole moiety. This substitution confers potent neurotoxic activity, acting as a glutamate receptor agonist in the central nervous system . In contrast, the 3-fluoro-2-methylphenyl group in the target compound may reduce direct neurotoxicity while enhancing metabolic stability due to fluorine’s electronegativity and the steric bulk of the methyl group.
Table 1: Neuroactive Amino Acid Analogs
Fluorinated Phenylacetic Acid Derivatives
Fluorine substitution on the phenyl ring is a critical modulator of bioactivity. For example:
- The para-fluoro substitution may enhance binding to glycine receptors compared to the target compound’s meta-fluoro group.
- (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid () introduces a methyl group on the carbon chain rather than the phenyl ring. This structural variation could alter steric interactions in enzyme binding pockets compared to the target compound’s phenyl-methyl group.
Table 2: Fluorinated Phenylacetic Acid Derivatives
Collagenase-Inhibiting Dichlorobenzyl Derivatives
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro analog () demonstrate that halogen positioning on the aromatic ring significantly impacts collagenase inhibition (IC50: 1.48 mM vs. 1.31 mM). The target compound’s 3-fluoro-2-methylphenyl group may similarly influence enzyme interactions, with fluorine’s electronegativity enhancing hydrogen bonding and the methyl group providing steric hindrance.
Table 3: Enzyme-Targeting Amino Acids
Fluorinated Amino Acids in Imaging
[18F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) () is a tumor-imaging agent with a fluorocyclobutane core. Its tumor-to-brain uptake ratio (6.61 at 60 min) highlights fluorine’s role in enhancing positron emission tomography (PET) tracer efficacy. The target compound’s fluorinated phenyl group could similarly serve as a PET probe, though its phenyl-methyl substitution may affect blood-brain barrier penetration compared to FACBC’s aliphatic structure.
Biological Activity
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid, an amino acid derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 185.15 g/mol
- Chirality : The compound has a chiral center, existing in the (S) configuration.
The presence of the fluorine atom and a methyl group on the aromatic ring enhances the compound's binding affinity to biological targets, making it a subject of interest for medicinal chemistry.
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid interacts with various molecular targets through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Hydrophobic Interactions : The fluorine atom enhances binding affinity through hydrophobic interactions, which may modulate various biochemical pathways.
Biological Activity Overview
Research indicates that (S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid exhibits multiple biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. Its structural analogs have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .
- Enzyme Modulation : The compound's ability to interact with enzymes suggests potential roles in enzyme inhibition or modulation. For instance, studies on similar compounds indicate that they can inhibit acetylcholinesterase (AchE), which is crucial for neurotransmitter regulation .
Case Studies and Experimental Data
- Antimicrobial Studies :
| Compound | Target Bacteria | MIC Value (mg/mL) |
|---|---|---|
| 12a | E. coli | 0.0195 |
| 15 | B. mycoides | 0.0048 |
- Enzyme Inhibition :
| Compound | IC Value (µM) |
|---|---|
| Analog A | 0.80 ± 0.050 |
| Analog B | 3.10 ± 0.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
